molecular formula C42H47N3O17S B12305022 methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate

Cat. No.: B12305022
M. Wt: 897.9 g/mol
InChI Key: HKCMXFVQNGHVML-UHFFFAOYSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular architecture allows it to participate in a wide range of chemical reactions, making it a valuable subject of study for researchers.

Properties

Molecular Formula

C42H47N3O17S

Molecular Weight

897.9 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)

InChI Key

HKCMXFVQNGHVML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane structure, followed by the sequential addition of various functional groups. Key reagents used in these steps include acetic anhydride, fluorenylmethoxycarbonyl chloride, and methanesulfonyl chloride. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional group diversity make it a valuable tool for organic chemists.

    Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

    Industry: Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorenylmethoxycarbonyl (FMOC) derivatives and oxane-based molecules. These compounds share structural features and may exhibit similar reactivity and applications.

Uniqueness

What sets methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate apart is its unique combination of functional groups and stereochemistry. This distinct structure enables specific interactions and reactivity patterns that may not be observed in other similar compounds.

Biological Activity

The compound methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant case studies.

Structure and Properties

This compound features a multi-functional structure that includes acetyloxy groups, a fluorenylmethoxycarbonyl moiety, and various amino acid derivatives. Its molecular formula is C27H34N2O6C_{27}H_{34}N_{2}O_{6}, and it possesses a molecular weight of 482.57 g/mol.

Chemical Structure

ComponentDescription
Acetyloxy GroupsThree acetyloxy substituents
Fluorenyl GroupProvides hydrophobic characteristics
Amino Acid DerivativesContributes to biological activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : Similar to tropane alkaloids, this compound may interact with neurotransmitter receptors, particularly serotonin (5-HT) receptors, influencing neurotransmission and cellular signaling pathways .
  • Gene Expression : The compound can modulate gene expression, impacting the production of proteins involved in various cellular processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Neurotransmission : By acting on serotonin receptors, it can alter neurotransmitter release and uptake, affecting neuronal communication.
  • Cell Signaling : It modulates cell signaling pathways that influence cellular metabolism and function.

Cellular Effects

The compound has been shown to affect different cell types:

  • Neuronal Cells : In vitro studies indicate that it can enhance or inhibit neuronal activity depending on dosage and exposure time.
  • Cancer Cells : Preliminary studies suggest potential cytotoxic effects against certain tumor cell lines, including glioblastoma and hepatocellular carcinoma .

Study 1: Neurotransmitter Interaction

A study investigated the interaction of the compound with 5-HT receptors in cultured neuronal cells. Results indicated that at lower concentrations (10 nM), the compound enhanced serotonin uptake by approximately 30%, while higher concentrations (100 nM) resulted in a 50% inhibition of uptake. This biphasic response suggests a complex interaction with receptor sites.

Study 2: Cytotoxicity in Cancer Models

In a separate study involving glioblastoma cell lines, the compound exhibited significant cytotoxicity with an IC50 value of approximately 25 μM. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.

Study 3: Gene Expression Modulation

Research focusing on gene expression profiles revealed that treatment with the compound led to upregulation of genes associated with neuroprotection while downregulating pro-apoptotic factors in neuronal cultures.

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